Mianserin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Mechanisms of Depression

Mianserin hydrochloride has a distinct mechanism of action compared to many other antidepressants. While the exact mechanisms are still being elucidated, it is not thought to primarily target serotonin reuptake. This makes it a valuable tool for researchers investigating different pathways involved in depression [].

Role in Other Neurological Conditions

Studies suggest Mianserin hydrochloride may have effects beyond depression. Research has explored its potential use in anxiety disorders, insomnia, and even migraines, although more investigation is needed [, , ].

Investigating Antidepressant Side Effects

Because of its different mechanism of action, Mianserin hydrochloride may have a different side effect profile compared to other antidepressants. Studying these differences can help researchers understand how common side effects like sexual dysfunction arise and potentially develop medications with fewer drawbacks [].

Preclinical Research

Due to its well-understood pharmacological profile and established safety record, Mianserin hydrochloride is sometimes used in preclinical studies to investigate potential new antidepressant medications or explore the biological basis of depression [].

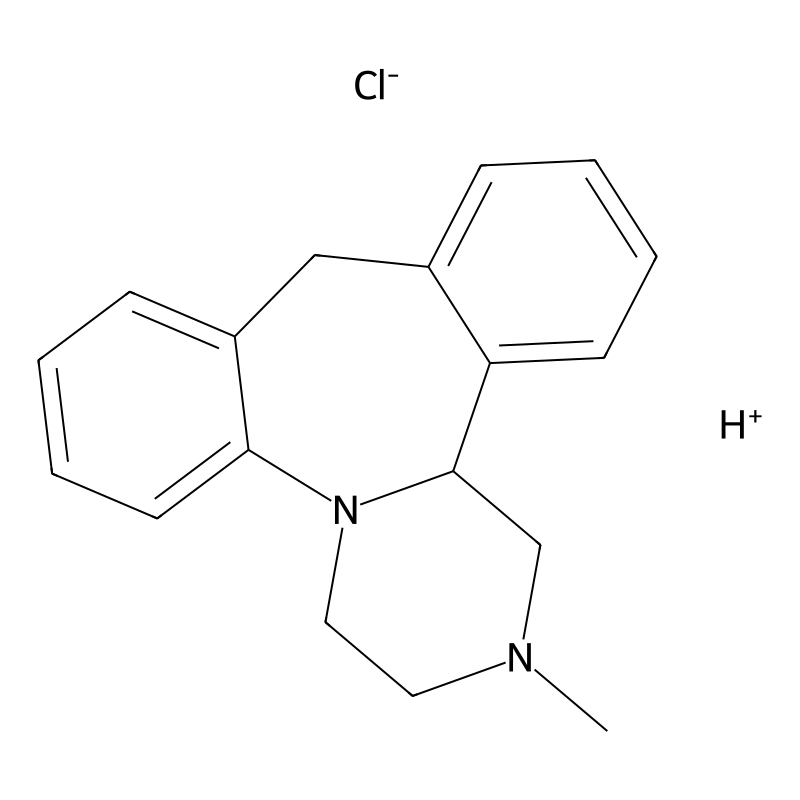

Mianserin hydrochloride is a tetracyclic compound primarily used as an antidepressant. It is chemically classified as a piperazinoazepine and is known for its unique pharmacological profile that differentiates it from other antidepressants. Mianserin hydrochloride operates by antagonizing various neurotransmitter receptors, including histamine and serotonin receptors, while also inhibiting norepinephrine reuptake. This compound was initially marketed under the trade name Tolvon but has been phased out in many regions in favor of newer agents like mirtazapine .

- Mianserin can cause drowsiness, dizziness, and other side effects [].

- In rare cases, it can lead to heart rhythm problems and low white blood cell count [].

- Due to potential interactions with other medications, it is important to disclose all medications to a doctor before starting mianserin [].

- Mianserin overdose can be life-threatening and requires immediate medical attention [].

- Antagonism: Mianserin acts as an antagonist at various serotonin receptors (5-HT) and histamine receptors (H1), which contributes to its sedative effects.

- Inhibition: It weakly inhibits norepinephrine reuptake, enhancing norepinephrine release through antagonism of presynaptic alpha-2 adrenergic receptors .

Mianserin hydrochloride exhibits a range of biological activities primarily related to its antidepressant effects. Its mechanism includes:

- Histamine H1 Receptor Antagonism: This action correlates with its sedative properties.

- Serotonergic Activity: It interacts with multiple serotonin receptor subtypes, influencing mood regulation.

- Norepinephrine Modulation: By blocking alpha-2 adrenergic receptors, it increases norepinephrine release, which may contribute to its antidepressant efficacy .

The compound has demonstrated effectiveness in treating major depressive disorder but is less commonly prescribed today due to the availability of more effective alternatives.

Mianserin hydrochloride can be synthesized via several methods. One notable method involves the reaction of benzaldehyde with neovaricaine in a controlled environment. The steps typically include:

- Formation of Intermediates: Reactants are combined under specific conditions to form intermediates.

- Cyclization: The intermediates undergo cyclization to form the tetracyclic structure.

- Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for improved stability and solubility .

Mianserin hydrochloride has been studied for its interactions with various substances:

- Sedatives and Alcohol: Co-administration can enhance sedative effects, leading to increased drowsiness and potential respiratory depression.

- Other Antidepressants: Its combination with other antidepressants should be approached cautiously due to possible additive effects on serotonin levels, which may lead to serotonin syndrome .

The drug's interaction profile necessitates careful monitoring when prescribed alongside other medications.

Mianserin hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mirtazapine | Tetracyclic | Noradrenergic and specific serotonergic antidepressant | More potent serotonin receptor activity |

| Amitriptyline | Tricyclic | Norepinephrine reuptake inhibitor | More pronounced anticholinergic effects |

| Clomipramine | Tricyclic | Serotonin reuptake inhibitor | Stronger serotonergic activity |

| Trazodone | Tetracyclic | Serotonin antagonist and reuptake inhibitor | Sedative properties without significant norepinephrine modulation |

Mianserin's distinct profile as a weak norepinephrine reuptake inhibitor coupled with strong histamine H1 antagonism sets it apart from these similar compounds .

Serotonergic Receptor Interaction Dynamics

5-HT2A/2C Receptor Antagonism Kinetics

Mianserin hydrochloride exhibits potent antagonist activity at both 5-HT2A and 5-HT2C receptor subtypes, representing one of its primary pharmacological mechanisms [1] [2] [3]. Binding affinity studies demonstrate that mianserin displays high affinity for 5-HT2A receptors with a Ki value of 4.3 nM and similarly potent binding to 5-HT2C receptors with a Ki value of 4.4 nM [2] [3]. These binding affinities place mianserin among the most selective 5-HT2 receptor antagonists in the tetracyclic antidepressant class.

Functional studies employing human neuroblastoma cell lines stably expressing 5-HT2A and 5-HT2C receptors reveal distinct kinetic profiles for mianserin-induced receptor down-regulation [4]. At 5-HT2A receptors, mianserin (100 nM) produces a 48% decrease in [³H]ketanserin binding capacity after 24 hours of incubation, accompanied by a corresponding reduction in maximal inositol phosphate production induced by 5-hydroxytryptamine [4]. This down-regulation occurs through direct interaction with the receptor rather than indirect mechanisms.

The kinetics of 5-HT2C receptor antagonism display a different temporal profile compared to 5-HT2A receptors. Mianserin-induced down-regulation of 5-HT2C receptors requires 72 hours of exposure to achieve a significant 44% reduction in [³H]mesulergine binding, indicating slower kinetics of receptor modulation at this subtype [4]. This temporal difference suggests distinct regulatory mechanisms governing the two receptor subtypes in response to chronic antagonist exposure.

Behavioral pharmacology studies in rats demonstrate that mianserin effectively antagonizes 5-HT2A receptor-mediated behaviors at doses of 5-20 mg/kg intraperitoneally, as evidenced by inhibition of ergometrine-induced wet dog shake behavior [5]. The compound also antagonizes 5-HT2C receptor-mediated penile erections induced by fluoxetine, with complete abolition observed at doses of 10-20 mg/kg, while lower doses (1.25-5 mg/kg) produce significant but incomplete inhibition [5].

Allosteric Modulation of 5-HT1 Family Receptors

Recent structural and functional studies have revealed unexpected agonist activity of mianserin at specific 5-HT1 receptor subtypes, particularly 5-HT1E and 5-HT1F receptors [6] [7] [8]. Cryo-electron microscopy studies combined with functional assays demonstrate that mianserin acts as a full agonist at 5-HT1E receptors with an EC50 of 67 nM in arrestin recruitment assays and 530 nM in GTPγS binding assays [6] [7].

The binding pose of mianserin at 5-HT1E receptors differs significantly from its interaction with other serotonin receptor subtypes. Structural analysis reveals that mianserin adopts a shallow binding position within the orthosteric site, with its tricyclic pharmacophore oriented away from transmembrane domain 6, unlike the deeper binding poses observed with classical antagonists at other 5-HT receptor subtypes [6] [8]. This unique binding orientation contributes to its agonist rather than antagonist activity at these receptors.

Mutagenesis studies indicate that specific receptor residues contribute differentially to mianserin binding and activation compared to endogenous 5-hydroxytryptamine. Mutation of Ile175^ECL2^ to alanine reduces 5-hydroxytryptamine potency relative to mianserin, while mutations at Thr330^7.39^ and His177^ECL2^ selectively affect mianserin efficacy without proportionally altering 5-hydroxytryptamine responses [6] [8]. These findings suggest that mianserin achieves receptor activation through distinct structural interactions compared to the endogenous ligand.

At 5-HT1F receptors, mianserin demonstrates partial agonist activity with reduced potency (EC50 = 667 nM) and lower maximal efficacy (24% of maximal response) compared to its effects at 5-HT1E receptors [6] [7]. This differential activity profile indicates subtype-selective allosteric interactions within the 5-HT1 receptor family.

Adrenergic System Interactions

α1/α2-Adrenoceptor Binding Affinity Studies

Mianserin hydrochloride demonstrates high-affinity binding to both α1 and α2 adrenergic receptor subtypes, with particularly potent interactions at α2 adrenoceptors [9] [3]. Binding studies reveal Ki values of 4.8 nM for α2A-adrenoceptors and 3.8 nM for α2C-adrenoceptors, indicating subnanomolar to low nanomolar affinity for these receptor subtypes [3]. The compound also exhibits significant binding to α1-adrenoceptor subtypes, with Ki values of 25 nM, 40 nM, and 36 nM for α1A, α1B, and α1D subtypes, respectively [10].

Functional studies examining adrenergic receptor interactions demonstrate that mianserin acts as a competitive antagonist at both α1 and α2 adrenoceptors [9]. In rat cerebral cortex preparations, mianserin inhibits noradrenaline-stimulated inositol phosphate accumulation mediated through α1-adrenoceptors, while simultaneously blocking α2-adrenoceptor-mediated responses [9]. The compound shows equal potency for α1 and α2 adrenoceptor blockade in radioligand binding assays, with no significant effect on β1-adrenoceptors [9].

Chronic administration studies reveal that mianserin produces distinct adaptive changes in adrenergic receptor systems compared to classical tricyclic antidepressants. Unlike most antidepressants that produce β-adrenoceptor down-regulation, chronic mianserin treatment increases the maximal inositol phosphate response from α1-adrenoceptors, suggesting α1-receptor up-regulation as a characteristic feature of this compound [9]. This α1-receptor up-regulation may contribute to the unique therapeutic profile of mianserin.

Studies in human subjects demonstrate that mianserin does not significantly alter α2-adrenoceptor function in vivo, as evidenced by minimal effects on clonidine-induced responses [11] [12]. Long-term mianserin treatment does not produce significant subsensitivity of α2-adrenergic receptors, as measured by plasma 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG) responses, blood pressure changes, and growth hormone secretion following clonidine administration [11] [12].

Norepinephrine Reuptake Inhibition Mechanisms

Mianserin exhibits weak but measurable inhibition of norepinephrine reuptake, with a Ki value of approximately 25 nM for the norepinephrine transporter [13] [10]. However, this reuptake inhibition occurs only at concentrations significantly higher than those required for α2-adrenoceptor antagonism, suggesting that the primary mechanism of noradrenergic enhancement involves presynaptic α2-adrenoceptor blockade rather than direct transporter inhibition [13] [14].

Detailed mechanistic studies demonstrate that mianserin increases stimulation-induced norepinephrine release from guinea pig atria and rat brain cortex slices through α2-adrenoceptor antagonism [14]. This effect persists in the presence of cocaine, which blocks neuronal norepinephrine reuptake, confirming that enhanced norepinephrine release results from presynaptic α2-adrenoceptor blockade rather than reuptake inhibition [14]. Low concentrations of mianserin (0.01 μM in atria; 1 μM in cortex) significantly increase stimulation-induced norepinephrine release, while higher concentrations (1 μM in atria; 10 μM in cortex) are required to produce measurable reuptake blockade [14].

Studies examining norepinephrine transporter selectivity reveal that mianserin demonstrates preferential effects in brain regions with high α2-adrenoceptor density relative to norepinephrine transporter expression [15]. In the medial prefrontal cortex, norepinephrine transporter blockers increase extracellular dopamine through norepinephrine transporter-mediated dopamine uptake, but mianserin produces more pronounced effects on dopamine release in parietal and occipital cortex where α2-adrenoceptor mechanisms predominate over transporter-mediated clearance [15].

Comparative studies with selective norepinephrine reuptake inhibitors demonstrate that mianserin produces distinctly different neurochemical profiles [15] [16]. While selective norepinephrine transporter blockers primarily increase dopamine in the medial prefrontal cortex, mianserin enhances dopamine output more broadly across cortical regions, consistent with its predominant α2-adrenoceptor antagonist mechanism rather than direct transporter inhibition [15].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (18.61%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (18.61%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

78644-54-9

Dates

[Antidepressants - stimulators for the release of norepinephrine and serotonin (history of creation, study of neurochemical effects and classification)]

D S DanilovPMID: 34037367 DOI: 10.17116/jnevro2021121041134

Abstract

The history of the creation and putting into practice of antidepressants and experimental agents - blockers of α-adrenergic receptors and serotonin 5-HT

-receptors is described. The author analyzes the history of development of mianserin, mirtazapine and other drugs and their position in the classification of antidepressants. On the basis of a generalization of historical facts, the rationality of assigning mianserin, mirtazapine, and possibly other compounds similar in chemical structure and mechanism of action to one neurochemical group and its designation by the term 'stimulators of the release of norepinephrine and (presumably) serotonin' is determined.

Evidence of repeated mirtazapine poisoning in children by hair analysis

Pascal Kintz, Jean-Sébastien Raul, Alice AmelinePMID: 33559900 DOI: 10.1111/1556-4029.14684

Abstract

Mirtazapine is an antidepressant drug, used to treat depression, but also, in some specific conditions, to treat obsessive-compulsive disorder and anxiety. Although mirtazapine is not a hypnotic, it can make the subject feel drowsy. Children under the age of 18 should not take mirtazapine, but for some very special diseases, a physician can prescribe it for a limited period of time. The authors report a case involving 2 children (7- and 9-year-old) who were administered mirtazapine without consent by the mother, who was under daily therapy with this antidepressant. Hair specimens, collected from the children were tested by liquid chromatography coupled to tandem mass spectrometry for mirtazapine and its metabolite, N-desmethylmirtazapine, on 3 × 1 cm segments. The hair test results (3 × 1 cm segments) have demonstrated that both children have been repetitively exposed to mirtazapine for approximately the last 3 months before hair collection, with concentrations in the range 1.32-3.79 and 0.64-2.54 ng/mg for mirtazapine and N-desmethylmirtazapine, respectively. Environmental contamination was ruled out as the measured concentrations are highly variable according to the pattern of drug distribution and the washes were negative. Hair testing for drugs appears as an excellent diagnostic tool for child protection toward drug exposure.Prediction of Human Disproportionate and Biliary Excreted Metabolites Using Chimeric Mice with Humanized Liver

Suguru Kato, Abhi Shah, Mihaela Plesescu, Yoshinari Miyata, Jayaprakasam Bolleddula, Swapan Chowdhury, Xiaochun ZhuPMID: 32665417 DOI: 10.1124/dmd.120.000128

Abstract

The PXB-mouse is potentially a useful in vivo model to predict human hepatic metabolism and clearance. Four model compounds, [C]desloratadine, [

H]mianserin, cyproheptadine, and [

H]carbazeran, all reported with disproportionate human metabolites, were orally administered to PXB- or control SCID mice to elucidate the biotransformation of each of them. For [

C]desloratadine in PXB-mice,

-glucuronide of 3-hydroxydesloratadine was observed as the predominant metabolite in both the plasma and urine. Both 3-hydroxydesloratadine and its

-glucuronide were detected as major drug-related materials in the bile, whereas only 3-hydroxydesloratadine was detected in the feces, suggesting that a fraction of 3-hydroxydesloratadine in feces was derived from deconjugation of its

-glucuronide by gut microflora. This information can help understand the biliary clearance mechanism of a drug and may fill the gap in a human absorption, distribution, metabolism, and excretion study, in which the bile samples are typically not available. The metabolic profiles in PXB-mice were qualitatively similar to those reported in humans in a clinical study in which 3-hydroxydesloratadine and its

-glucuronide were major and disproportionate metabolites compared with rat, mouse, and monkey. In the control SCID mice, neither of the metabolites was detected in any matrix. Similarly, for the other three compounds, all human specific or disproportionate metabolites were detected at a high level in PXB-mice, but they were either minimally observed or not observed in the control mice. Data from these four compounds indicate that studies in PXB-mice can help predict the potential for the presence of human disproportionate metabolites (relative to preclinical species) prior to conducting clinical studies and understand the biliary clearance mechanism of a drug. SIGNIFICANCE STATEMENT: Studies in PXB-mice have successfully predicted the human major and disproportionate metabolites compared with preclinical safety species for desloratadine, mianserin, cyproheptadine, and carbazeran. In addition, biliary excretion data from PXB-mice can help illustrate the human biliary clearance mechanism of a drug.

[Serotonin syndrome shortly after the administration of low-dose mirtazapine]

Malini Sagar, Mette Lindelof, Magnus Spangsberg BoesenPMID: 32400384 DOI:

Abstract

Serotonin syndrome is a rare neuropsychiatric complication caused by serotonergic drugs. Symptoms include confusion, psychosis, tremor, palpitations, hyperthermia, and the neurological examination shows signs of central nervous system deficits. This is a case report of a 67-year-old woman, who developed serotonin syndrome in the form of delusions, tremor, cerebellar ataxia and upper neuron signs one day after administration of low-dose mirtazapine therapy. Complete symptom remission occurred one week after the discontinuation of mirtazapine.Antidepressants induce profibrotic responses via the lysophosphatidic acid receptor LPA

Maria C Olianas, Simona Dedoni, Pierluigi OnaliPMID: 32007501 DOI: 10.1016/j.ejphar.2020.172963

Abstract

Preclinical and clinical studies have indicated that antidepressants can promote inflammation and fibrogenesis, particularly in the lung, by mechanisms not fully elucidated. We have previously shown that different classes of antidepressants can activate the lysophosphatidic acid (LPA) receptor LPA, a major pathogenetic mediator of tissue fibrosis. The aim of the present study was to investigate whether in cultured human dermal and lung fibroblasts antidepressants could trigger LPA

-mediated profibrotic responses. In both cell types amitriptyline, clomipramine and mianserin mimicked the ability of LPA to induce the phosphorylation/activation of extracellular signal -regulated kinases 1 and 2 (ERK1/2), which was blocked by the selective LPA

receptor antagonist AM966 and the LPA

antagonist Ki16425. Antidepressant-induced ERK1/2 stimulation was absent in fibroblasts stably depleted of LPA

by short hairpin RNA transfection and was prevented by pertussis toxin, an uncoupler of receptors from Gi/o proteins. Like LPA, antidepressants stimulated fibroblasts proliferation and this effect was blocked by either AM966 or the MEK1/2 inhibitor PD98059. Moreover, by acting through LPA

antidepressants induced the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and caused an ERK1/2-dependent increase in the cellular levels of transforming growth factor-β (TGF-β)1, a potent fibrogenic cytokine. Pharmacological blockade of TGF-β receptor type 1 prevented antidepressant- and LPA-induced α-SMA expression. These data indicate that in human dermal and lung fibroblasts different antidepressants can induce proliferative and differentiating responses by activating the LPA

receptor coupled to ERK1/2 signalling and suggest that this property may contribute to the promotion of tissue fibrosis by these drugs.

8-Hydroxylation and Glucuronidation of Mirtazapine in Japanese Psychiatric Patients: Significance of the Glucuronidation Pathway of 8-Hydroxy-Mirtazapine

Masataka Shinozaki, Jason Pierce, Yuki Hayashi, Takashi Watanabe, Taro Sasaki, Hazuki Komahashi-Sasaki, Kazufumi Akiyama, Kazuko Kato, Yoshimasa Inoue, Shoko Tsuchimine, Norio Yasui-Furukori, Yuji Ozeki, Kazutaka ShimodaPMID: 31158907 DOI: 10.1055/a-0918-6408

Abstract

To investigate the metabolism of mirtazapine (MIR) in Japanese psychiatric patients, we determined the plasma levels of MIR,-desmethylmirtazapine (DMIR), 8-hydroxy-mirtazapine (8-OH-MIR), mirtazapine glucuronide (MIR-G), and 8-hydroxy-mirtazapine glucuronide (8-OH-MIR-G).

Seventy-nine Japanese psychiatric patients were treated with MIR for 1-8 weeks to achieve a steady-state concentration. Plasma levels of MIR, DMIR, and 8-OH-MIR were determined using high-performance liquid chromatography. Plasma concentrations of MIR-G and 8-OH-MIR-G were determined by total MIR and total 8-OH-MIR (i. e., concentrations after hydrolysis) minus unconjugated MIR and unconjugated 8-OH-MIR, respectively. Polymerase chain reaction was used to determine CYP2D6 genotypes.

Plasma levels of 8-OH-MIR were lower than those of MIR and DMIR (median 1.42 nmol/L vs. 92.71 nmol/L and 44.96 nmol/L, respectively). The plasma levels (median) of MIR-G and 8-OH-MIR-G were 75.00 nmol/L and 111.60 nmol/L, giving MIR-G/MIR and 8-OH-MIR-G/8-OH-MIR ratios of 0.92 and 59.50, respectively. Multiple regression analysis revealed that smoking was correlated with the plasma MIR concentration (dose- and body weight-corrected, p=0.040) and that age (years) was significantly correlated with the plasma DMIR concentration (dose- and body weight-corrected, p=0.018). The steady-state plasma concentrations of MIR and its metabolites were unaffected by the number of CYP2D6*5 and CYP2D6*10 alleles.

The plasma concentration of 8-OH-MIR was as low as 1.42 nmol/L, whereas 8-OH-MIR-G had an approximate 59.50 times higher concentration than 8-OH-MIR, suggesting a significant role for hydroxylation of MIR and its glucuronidation in the Japanese population.

Pharmacological interventions for treatment-resistant depression in adults

Philippa Davies, Sharea Ijaz, Catherine J Williams, David Kessler, Glyn Lewis, Nicola WilesPMID: 31846068 DOI: 10.1002/14651858.CD010557.pub2

Abstract

Although antidepressants are often a first-line treatment for adults with moderate to severe depression, many people do not respond adequately to medication, and are said to have treatment-resistant depression (TRD). Little evidence exists to inform the most appropriate 'next step' treatment for these people.To assess the effectiveness of standard pharmacological treatments for adults with TRD.

We searched the Cochrane Common Mental Disorders Controlled Trials Register (CCMDCTR) (March 2016), CENTRAL, MEDLINE, Embase, PsycINFO and Web of Science (31 December 2018), the World Health Organization trials portal and ClinicalTrials.gov for unpublished and ongoing studies, and screened bibliographies of included studies and relevant systematic reviews without date or language restrictions.

Randomised controlled trials (RCTs) with participants aged 18 to 74 years with unipolar depression (based on criteria from DSM-IV-TR or earlier versions, International Classification of Diseases (ICD)-10, Feighner criteria or Research Diagnostic Criteria) who had not responded to a minimum of four weeks of antidepressant treatment at a recommended dose. Interventions were: (1) increasing the dose of antidepressant monotherapy; (2) switching to a different antidepressant monotherapy; (3) augmenting treatment with another antidepressant; (4) augmenting treatment with a non-antidepressant. All were compared with continuing antidepressant monotherapy. We excluded studies of non-standard pharmacological treatments (e.g. sex hormones, vitamins, herbal medicines and food supplements).

Two reviewers used standard Cochrane methods to extract data, assess risk of bias, and resolve disagreements. We analysed continuous outcomes with mean difference (MD) or standardised mean difference (SMD) and 95% confidence interval (CI). For dichotomous outcomes, we calculated a relative risk (RR) and 95% CI. Where sufficient data existed, we conducted meta-analyses using random-effects models.

We included 10 RCTs (2731 participants). Nine were conducted in outpatient settings and one in both in- and outpatients. Mean age of participants ranged from 42 - 50.2 years, and most were female. One study investigated switching to, or augmenting current antidepressant treatment with, another antidepressant (mianserin). Another augmented current antidepressant treatment with the antidepressant mirtazapine. Eight studies augmented current antidepressant treatment with a non-antidepressant (either an anxiolytic (buspirone) or an antipsychotic (cariprazine; olanzapine; quetiapine (3 studies); or ziprasidone (2 studies)). We judged most studies to be at a low or unclear risk of bias. Only one of the included studies was not industry-sponsored. There was no evidence of a difference in depression severity when current treatment was switched to mianserin (MD on Hamilton Rating Scale for Depression (HAM-D) = -1.8, 95% CI -5.22 to 1.62, low-quality evidence)) compared with continuing on antidepressant monotherapy. Nor was there evidence of a difference in numbers dropping out of treatment (RR 2.08, 95% CI 0.94 to 4.59, low-quality evidence; dropouts 38% in the mianserin switch group; 18% in the control). Augmenting current antidepressant treatment with mianserin was associated with an improvement in depression symptoms severity scores from baseline (MD on HAM-D -4.8, 95% CI -8.18 to -1.42; moderate-quality evidence). There was no evidence of a difference in numbers dropping out (RR 1.02, 95% CI 0.38 to 2.72; low-quality evidence; 19% dropouts in the mianserin-augmented group; 38% in the control). When current antidepressant treatment was augmented with mirtazapine, there was little difference in depressive symptoms (MD on Beck Depression Inventory (BDI-II) -1.7, 95% CI -4.03 to 0.63; high-quality evidence) and no evidence of a difference in dropout numbers (RR 0.50, 95% CI 0.15 to 1.62; dropouts 2% in mirtazapine-augmented group; 3% in the control). Augmentation with buspirone provided no evidence of a benefit in terms of a reduction in depressive symptoms (MD on Montgomery and Asberg Depression Rating Scale (MADRS) -0.30, 95% CI -9.48 to 8.88; low-quality evidence) or numbers of drop-outs (RR 0.60, 95% CI 0.23 to 1.53; low-quality evidence; dropouts 11% in buspirone-augmented group; 19% in the control). Severity of depressive symptoms reduced when current treatment was augmented with cariprazine (MD on MADRS -1.50, 95% CI -2.74 to -0.25; high-quality evidence), olanzapine (MD on HAM-D -7.9, 95% CI -16.76 to 0.96; low-quality evidence; MD on MADRS -12.4, 95% CI -22.44 to -2.36; low-quality evidence), quetiapine (SMD -0.32, 95% CI -0.46 to -0.18; I2 = 6%, high-quality evidence), or ziprasidone (MD on HAM-D -2.73, 95% CI -4.53 to -0.93; I2 = 0, moderate-quality evidence) compared with continuing on antidepressant monotherapy. However, a greater number of participants dropped out when antidepressant monotherapy was augmented with an antipsychotic (cariprazine RR 1.68, 95% CI 1.16 to 2.41; quetiapine RR 1.57, 95% CI: 1.14 to 2.17; ziprasidone RR 1.60, 95% CI 1.01 to 2.55) compared with antidepressant monotherapy, although estimates for olanzapine augmentation were imprecise (RR 0.33, 95% CI 0.04 to 2.69). Dropout rates ranged from 10% to 39% in the groups augmented with an antipsychotic, and from 12% to 23% in the comparison groups. The most common reasons for dropping out were side effects or adverse events. We also summarised data about response and remission rates (based on changes in depressive symptoms) for included studies, along with data on social adjustment and social functioning, quality of life, economic outcomes and adverse events.

A small body of evidence shows that augmenting current antidepressant therapy with mianserin or with an antipsychotic (cariprazine, olanzapine, quetiapine or ziprasidone) improves depressive symptoms over the short-term (8 to 12 weeks). However, this evidence is mostly of low or moderate quality due to imprecision of the estimates of effects. Improvements with antipsychotics need to be balanced against the increased likelihood of dropping out of treatment or experiencing an adverse event. Augmentation of current antidepressant therapy with a second antidepressant, mirtazapine, does not produce a clinically important benefit in reduction of depressive symptoms (high-quality evidence). The evidence regarding the effects of augmenting current antidepressant therapy with buspirone or switching current antidepressant treatment to mianserin is currently insufficient. Further trials are needed to increase the certainty of these findings and to examine long-term effects of treatment, as well as the effectiveness of other pharmacological treatment strategies.

Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors

Sandra Sacre, Albert Jaxa-Chamiec, Caroline M R Low, Giselle Chamberlain, Cathy Tralau-StewartPMID: 31244825 DOI: 10.3389/fimmu.2019.01167